![molecular formula C15H13NO5 B2556128 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide CAS No. 2034257-86-6](/img/structure/B2556128.png)
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide, also known as FFA2 agonist or FFA2A, is a chemical compound that has been extensively studied by scientists due to its potential use in various fields of research.
Scientific Research Applications
Metal Complexes and Cytotoxicity Profiling
The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms metal complexes with copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) acetates. These complexes exhibit a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Quantum chemical calculations indicate that the ligand and Ni(II) complex have distinct HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. Interestingly, the ligand itself demonstrates greater cytotoxic activity against HePG-2 and HCT-116 cell lines compared to the metal complexes .
Antibacterial Activity
Derivatives of furan Schiff bases, including N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide, have been explored for their antibacterial properties. The presence of azomethine nitrogen (C=N) in these compounds contributes to their ability to interact with biomolecules. Further research is needed to elucidate the specific antibacterial mechanisms .
Anticancer Potential
Heterocyclic derivatives containing nitrogen and oxygen atoms, such as furan Schiff bases, have therapeutic potential against certain types of tumors. The furan-2-carboxamide structure, with its bidentate ligand behavior via azomethine-N and furanyl-O, may enhance biological activity. Investigating its effects on cancer cell lines could provide valuable insights .
Voltage-Dependent Blockers
Certain 5-substituted 2-furfuramides, structurally related to furan-2-carboxamide, act as potent voltage-dependent blockers of the human Nav1.8 channel. These compounds exhibit IC50 values below 10 nM, making them promising candidates for further study .
Viral Inhibition
The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide has demonstrated micromolar potency against the H5N1 virus. While this specific derivative differs slightly from our compound of interest, it highlights the potential antiviral properties of furan-based structures .
Coordination Chemistry and Catalysis
Schiff bases, including furan derivatives, play a crucial role in coordination chemistry. Their ability to form metal chelates in various ways (mono-, bi-, and polydentate) makes them valuable ligands. Additionally, Schiff bases find applications in catalysis, analytical chemistry, and agrochemical activities .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(12-3-1-6-20-12)16-10-15(18,11-5-8-19-9-11)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXDJVYLLPVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
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